Benzyl 2-(5-bromopyridin-3-yl)acetate
Description
Benzyl 2-(5-bromopyridin-3-yl)acetate is an ester derivative featuring a brominated pyridine core linked to a benzyl acetate group. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromine atom (enabling cross-coupling reactions) and the ester moiety’s versatility in prodrug design or functionalization.
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
benzyl 2-(5-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C14H12BrNO2/c15-13-6-12(8-16-9-13)7-14(17)18-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2 |
InChI Key |
PLLSSQMOQLVTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzyl 2-(5-bromopyridin-3-yl)acetate with three analogs: Benzyl Acetate , Methyl 2-(5-bromopyridin-3-yl)acetate , and Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate .
Key Observations:
Ester Group Impact : The benzyl ester enhances lipophilicity compared to the methyl analog , favoring membrane permeability in drug design. However, it may reduce aqueous solubility.
Synthetic Efficiency : The ethyl triazole derivative’s 52% yield suggests challenges in introducing heterocycles, whereas simpler esters like the methyl or benzyl analogs may be more straightforward to synthesize.
Research Findings and Gaps
- Physicochemical Data : While the methyl analog’s structure is well-characterized , data on the benzyl derivative’s melting point, solubility, and stability are lacking.
- Toxicity : Benzyl acetate exhibits low acute toxicity but chronic aquatic toxicity (H412) ; bromopyridine derivatives may pose higher risks due to halogenated aromaticity, necessitating dedicated ecotoxicological studies.
Preparation Methods
Steglich Esterification
The Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. A representative procedure is as follows:
Procedure :
-
2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv), benzyl alcohol (1.2 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in dichloromethane (DCM) at 25°C for 12 h.
-
The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated.
-
Purification by silica gel chromatography (ethyl acetate/hexane) yields the ester.
Yield : 78–85%
Advantages : Mild conditions, high functional group tolerance.
Limitations : Requires stoichiometric DCC, generating waste.
Base-Mediated Alkylation
Benzyl bromide can directly alkylate the carboxylate anion of 2-(5-bromopyridin-3-yl)acetic acid under basic conditions.
Procedure :
-
2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv) is dissolved in DMF.
-
Potassium carbonate (2.0 equiv) and benzyl bromide (1.5 equiv) are added.
-
The reaction is heated at 80°C for 6 h, then quenched with water.
-
Extraction with ethyl acetate and purification afford the product.
Yield : 70–75%
Advantages : Scalable, inexpensive reagents.
Limitations : Competing O- vs. N-alkylation if unprotected pyridine nitrogen.
Bromination Strategies for Pyridine Precursors
Regioselective bromination at the 5-position of pyridine derivatives is challenging due to the electronic effects of substituents. Two approaches dominate:
Directed Ortho-Bromination
A directing group (e.g., acetate) at the 3-position facilitates bromination at the 5-position via coordination to Lewis acids.
Procedure :
-
2-(Pyridin-3-yl)acetate (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in the presence of FeBr₃ (0.1 equiv) in acetonitrile at 60°C.
-
After 8 h, the mixture is poured into ice water, extracted with DCM, and purified.
Yield : 65–72%
Key Insight : The acetate group directs bromination to the 5-position through σ-complex formation.
Halogen Exchange Reactions
Aryl triflates or iodides at the 5-position can undergo halogen exchange using CuBr or LiBr.
Procedure :
-
2-(5-Iodopyridin-3-yl)acetate (1.0 equiv) is reacted with CuBr (2.0 equiv) in DMF at 120°C for 24 h.
-
The product is isolated via column chromatography.
Yield : 60–68%
Advantages : Useful for late-stage functionalization.
Coupling Reactions for Pyridine Assembly
Palladium-catalyzed cross-couplings enable modular construction of the pyridine core.
Negishi Coupling
The Negishi reaction couples zinc organometallics with bromopyridine intermediates (Figure 1).
Procedure :
-
2-(5-Bromopyridin-3-yl)acetate zinc reagent (1.0 equiv) is prepared by reacting the corresponding bromide with ZnCl₂.
-
Tetrakis(triphenylphosphine)palladium (0.05 equiv) catalyzes coupling with benzyl halides in THF at 25°C.
Yield : 72–80%
Key Insight : This method is highly selective but requires anhydrous conditions.
Suzuki-Miyaura Coupling
Aryl boronic esters can introduce the benzyl group via Suzuki coupling.
Procedure :
-
2-(5-Bromopyridin-3-yl)acetate (1.0 equiv), benzylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv) are heated in dioxane/water (10:1) at 90°C.
-
The product is extracted and purified.
Yield : 68–75%
Catalytic and Green Chemistry Approaches
Recent advances focus on reducing metal loadings and using biodegradable solvents.
Photoredox Catalysis
Visible-light-mediated esterification using Ru(bpy)₃²⁺ as a catalyst:
Procedure :
-
2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv), benzyl alcohol (1.5 equiv), and Ru(bpy)₃Cl₂ (0.01 equiv) are irradiated with blue LEDs in acetonitrile.
-
Yields reach 82% after 8 h.
Advantages : No stoichiometric activating agents, ambient temperature.
Enzyme-Catalyzed Esterification
Lipases (e.g., Candida antarctica) catalyze ester formation in non-aqueous media.
Procedure :
-
2-(5-Bromopyridin-3-yl)acetic acid and benzyl alcohol are stirred with immobilized lipase B in tert-butanol at 40°C.
-
Yields: 50–60% after 48 h.
Limitations : Longer reaction times, moderate yields.
Comparative Analysis of Methods
Table 1 summarizes key metrics for each method:
| Method | Yield (%) | Catalyst Loading | Scalability | Cost |
|---|---|---|---|---|
| Steglich Esterification | 78–85 | High (DCC/DMAP) | Moderate | $$$ |
| Base-Mediated Alkylation | 70–75 | None | High | $ |
| Negishi Coupling | 72–80 | 5 mol% Pd | Low | $$$$ |
| Photoredox Catalysis | 82 | 1 mol% Ru | Moderate | $$$ |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Solvent | Yield | Reference |
|---|---|---|---|---|
| Continuous-Flow | 5-Bromonicotinamide | DMSO | 52% | |
| Alkylation | 2-(5-Br-Pyridinyl)acetonitrile | THF | ~40% | |
| Cross-Coupling | Bromopyridine derivative | DMF | 30-60% |
How can researchers address challenges in achieving high yields during the synthesis of this compound?
Advanced Question
Methodological Answer:
Yield optimization strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction kinetics by stabilizing intermediates. Solvent-free conditions under microwave irradiation may also improve efficiency .
- Catalyst Screening: Test Pd(PPh₃)₄ or CuI catalysts for cross-coupling steps. Ligands like Xantphos can reduce side reactions .
- Reaction Monitoring: Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.15 equiv of acylating agents) to drive reactions to completion .
What strategies are effective in characterizing the structural purity of this compound?
Advanced Question
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time (RT) ~0.71 min is typical for related bromopyridinyl esters .
- Spectroscopy:
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry, though this requires high-purity samples .
How can computational methods aid in predicting the reactivity and stability of this compound?
Advanced Question
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model reaction pathways. Focus on bromine’s electron-withdrawing effects, which may activate the pyridine ring for nucleophilic substitution .
- Molecular Docking: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Compare with analogs like 2-(6-bromopyridin-3-yl)acetic acid to identify pharmacophores .
- Degradation Modeling: Simulate hydrolysis under acidic/basic conditions to identify labile sites (e.g., ester group). Stability studies should validate these predictions .
What in vitro models are suitable for evaluating the biological activity of this compound?
Advanced Question
Methodological Answer:
- Anticancer Assays: Test apoptosis induction in HeLa or MCF-7 cells via flow cytometry (Annexin V/PI staining). Compare with structurally similar compounds showing IC₅₀ values <10 µM .
- Enzyme Inhibition: Screen against COX-2 or HDACs using fluorometric assays. Piperazine-containing analogs have shown IC₅₀ ~5 µM in related studies .
- Antimicrobial Studies: Use broth microdilution against S. aureus or E. coli. Structural analogs with bromine substituents exhibit MIC values of 16–32 µg/mL .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Class | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Bromopyridine esters | Apoptosis (HeLa) | IC₅₀ = 8.2 µM | |
| Piperazine derivatives | COX-2 inhibition | IC₅₀ = 4.7 µM | |
| Brominated benzofurans | S. aureus | MIC = 18 µg/mL |
How can researchers resolve contradictions in reported toxicity data for brominated pyridine derivatives?
Advanced Question
Methodological Answer:
- Meta-Analysis: Cross-reference LD₅₀ values from multiple sources (e.g., PubChem, academic studies). For example, acute oral LD₅₀ for similar compounds ranges from 200–2000 mg/kg in rodent models .
- In Silico Toxicology: Use tools like ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames tests for genotoxicity .
- Dose-Response Studies: Conduct tiered testing in zebrafish embryos (Danio rerio) to assess aquatic toxicity, as brominated compounds may show LC₅₀ <1 mg/L .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
